3-(3-Ethoxyphenyl)-3-oxopropanenitrile
Description
3-(3-Ethoxyphenyl)-3-oxopropanenitrile is a β-ketonitrile compound featuring a central ketone group flanked by a nitrile and a 3-ethoxyphenyl substituent. This structure positions it as a versatile intermediate in heterocyclic chemistry, particularly in synthesizing pyrimidines, pyrazoles, and fused benzofuran derivatives .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-9(8-10)11(13)6-7-12/h3-5,8H,2,6H2,1H3 |
InChI Key |
GGJBZEJYEMKQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Ethoxyphenyl)-3-oxopropanenitrile can be synthesized through several methods. One common approach involves the reaction of m-ethoxybenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the condensation of m-ethoxybenzaldehyde with malononitrile in the presence of a base like piperidine. This reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization and dehydration to yield m-ethoxybenzoylacetonitrile.
Industrial Production Methods
Industrial production of m-ethoxybenzoylacetonitrile often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: m-Ethoxybenzoic acid or m-ethoxyacetophenone.
Reduction: m-Ethoxybenzyl alcohol or m-ethoxybenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Ethoxyphenyl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of m-ethoxybenzoylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-3-oxopropanenitrile
- Substituent : 4-Methoxyphenyl.
- Key Differences : The methoxy group at the para position increases electron density on the aromatic ring compared to the ethoxy group at the meta position in the target compound. This alters regioselectivity in cyclization reactions.
- Applications : Used to synthesize pyrazole-5-amine intermediates for anticancer agents. The methoxy group enhances hydrogen bonding with biological targets .
3-(Benzofuran-3-yl)-3-oxopropanenitrile
- Substituent : Benzofuran-3-yl.
- Key Differences : The fused benzofuran ring introduces rigidity and planar geometry, improving π-π stacking interactions in bioactive molecules.
- Applications: Precursor for benzofuran-fused pyrimidine/pyrazole derivatives with notable anticancer activity (IC₅₀ values: 1.2–4.8 µM against MCF-7 cells) .
3-(1H-Indol-3-yl)-3-oxopropanenitrile
- Substituent : Indol-3-yl.
- Key Differences : The indole moiety enables participation in electrophilic substitutions and hydrogen bonding via the NH group.
- Applications : Synthesizes bis(indolyl)pyridine derivatives with biofilm formation inhibitory activity (e.g., 75% inhibition at 50 µg/mL against S. aureus) .
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile
- Substituent : 3-Fluoropiperidin-1-yl.
3-(3-Chlorophenyl)-3-oxopropanenitrile
- Substituent : 3-Chlorophenyl.
- Key Differences : The electron-withdrawing chlorine atom reduces electron density, favoring nucleophilic attacks at the ketone position.
Comparative Data Table
Key Research Findings
- Electron-Donating Groups : Ethoxy and methoxy substituents enhance reactivity in cyclocondensation reactions by increasing electron density on the aromatic ring, facilitating nucleophilic attacks at the ketone position .
- Bioactivity Correlation : Benzofuran and indole derivatives exhibit superior anticancer and antimicrobial activities compared to simple phenyl analogs, likely due to enhanced π-stacking and hydrogen bonding .
- Synthetic Flexibility : Fluorinated and chlorinated analogs are less explored for bioactivity but serve as critical intermediates for stereochemically complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
